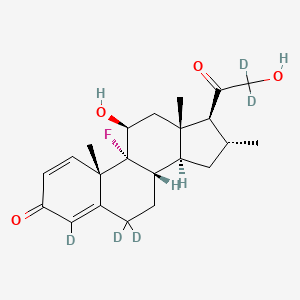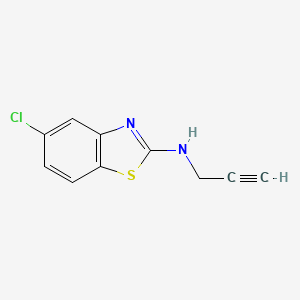![molecular formula C18H16O4 B13838637 [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with two 2-methylprop-2-enoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate typically involves the esterification of 6-hydroxynaphthalene-2-carboxylic acid with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-carboxylic acid.
Reduction: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is unique due to its dual ester functionality and the presence of a naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H16O4 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3 |
Clé InChI |
FKRRGIZBYWZEHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


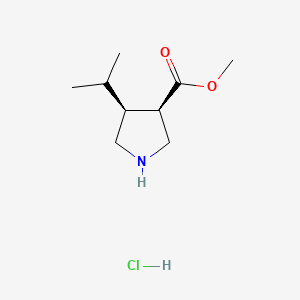



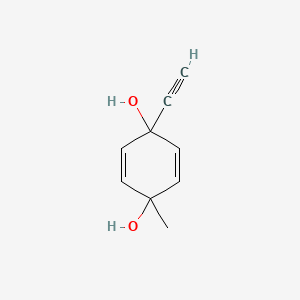
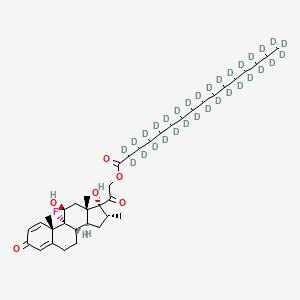
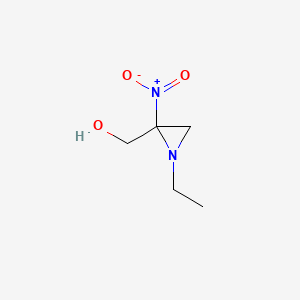
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
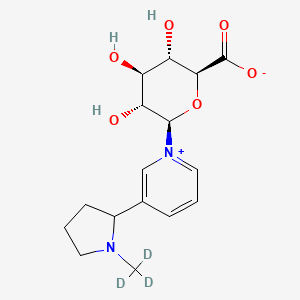

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
